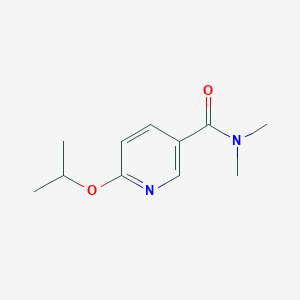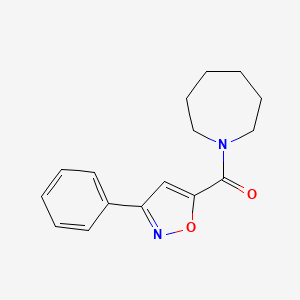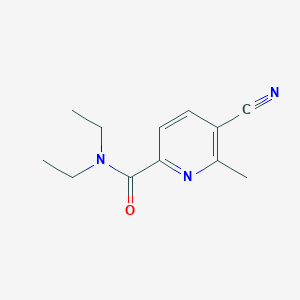
1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as DMT and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, the compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has also been studied for its potential as a diagnostic tool for the detection of certain diseases.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one is not fully understood. However, studies have shown that the compound may exert its effects by modulating various signaling pathways in the body. For example, the compound has been shown to inhibit the activity of certain enzymes involved in the development of cancer.
Biochemical and Physiological Effects
Studies have shown that 1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one may have various biochemical and physiological effects. For example, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to reduce inflammation and oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using the compound in lab experiments is its toxicity. Studies have shown that the compound may be toxic to certain cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the investigation of the compound's potential as a diagnostic tool for the detection of certain diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields, including medicinal chemistry and drug development.
Conclusion
In conclusion, 1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been extensively studied for its potential as a drug candidate for the treatment of various diseases. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Synthesemethoden
The synthesis of 1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one can be achieved using different methods. One of the most common methods involves the reaction of 2,2-dimethyl-4-morpholinylpropanol with thioacetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with hydrochloric acid to yield 1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one.
Eigenschaften
IUPAC Name |
1-(2,2-dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-8(14-4)9(12)11-5-6-13-10(2,3)7-11/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGJJTJKNANMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOC(C1)(C)C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)




![N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)


![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)

